molecular formula C12H8N2O4 B8385356 Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate

Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate

Cat. No.: B8385356
M. Wt: 244.20 g/mol
InChI Key: BIBACBNFBPRCLE-UHFFFAOYSA-N
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Description

Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C12H8N2O4 and its molecular weight is 244.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

methyl [1,4]benzodioxino[3,2-c]pyridazine-3-carboxylate

InChI

InChI=1S/C12H8N2O4/c1-16-12(15)7-6-10-11(14-13-7)18-9-5-3-2-4-8(9)17-10/h2-6H,1H3

InChI Key

BIBACBNFBPRCLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C2C(=C1)OC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-chloro[1,4]benzodioxino[2,3-c]pyridazine (1.71 g) was added a mixed solvent of dimethyl sulfoxide-methanol (1:1) (40 ml), and the mixture was stirred. 1,1′-Bis(diphenylphosphino)ferrocene (1.72 g), diacetoxypalladium (350 mg) and triethylamine (2.2 mL) were added, and the mixture was stirred under a carbon monoxide atmosphere at 1 atm, 80° C. for 19 hr. Water was added and the mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate (950 mg).
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
dimethyl sulfoxide methanol
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
catalyst
Reaction Step Three
Quantity
350 mg
Type
catalyst
Reaction Step Three

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